Superior IL-1β Suppression vs. SB203580 in Human PBMCs
In a direct functional comparison, p38 MAP Kinase Inhibitor IV demonstrated superior efficacy over SB203580 in inhibiting LPS-induced IL-1β release from human peripheral blood mononuclear cells (hPBMC). At a concentration of 100 µM, p38 MAP Kinase Inhibitor IV achieved 100% inhibition, while SB203580 achieved only 50% inhibition under the same experimental conditions . This two-fold difference in functional potency is a key differentiator for researchers studying IL-1β-driven inflammatory responses.
| Evidence Dimension | Inhibition of LPS-induced IL-1β release |
|---|---|
| Target Compound Data | 100% inhibition |
| Comparator Or Baseline | SB203580: 50% inhibition |
| Quantified Difference | 2.0-fold higher inhibition |
| Conditions | LPS-stimulated human peripheral blood mononuclear cells (hPBMC); 100 µM inhibitor concentration |
Why This Matters
This functional advantage makes p38 MAP Kinase Inhibitor IV the preferred choice for experiments requiring maximal suppression of IL-1β production in primary human immune cells, particularly when compared to the widely used SB203580.
